N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multiple steps, starting from readily available starting materials. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the nitro group can yield the corresponding amine .
Scientific Research Applications
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential therapeutic applications.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral and antimicrobial properties.
Uniqueness
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to the presence of both nitro and trifluoromethyl groups, which can significantly enhance its biological activity and specificity. These functional groups can improve the compound’s pharmacokinetic properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H18F3N3O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H18F3N3O2/c1-11-3-5-16-15(9-11)14(12(2)24-16)7-8-23-17-6-4-13(19(20,21)22)10-18(17)25(26)27/h3-6,9-10,23-24H,7-8H2,1-2H3 |
InChI Key |
BPHJKAPAAFJYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.